molecular formula C3H6O3 B145831 3-Hydroxypropionic acid CAS No. 503-66-2

3-Hydroxypropionic acid

Cat. No. B145831
Key on ui cas rn: 503-66-2
M. Wt: 90.08 g/mol
InChI Key: ALRHLSYJTWAHJZ-UHFFFAOYSA-N
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Patent
US09029596B2

Procedure details

A 2 wt % 3-hydroxypropionic acid-containing culture fluid (30 g) from which microorganisms are removed, tridecylamine (180 g), and dodecanol (20 g) were added into a 500-mL three neck flask. The flask was submerged in an oil bath and connected to a vacuum pump. The flask was heated while the solution therein was stirred. When the solution temperature reached 85° C., the vacuum pump was turned on. During the reaction, ammonium 3-hydroxypropionate was decomposed to discharge ammonia and water. These are removed by a cold trap under reduced pressure. At the same time, 3-hydroxypropionic acid produced by decomposition of ammonium 3-hydroxypropionate was extracted into an organic phase formed of tridecylamine and dodecanol. To the organic phase formed of tridecylamine and dodecanol which contains 3-hydroxypropionic acid, a ⅕ volume of water was added and mixed. The mixture was heated to 140° C. to give an aqueous solution containing 3-hydroxypropionic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[NH3:7]>O>[OH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:7] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
therein was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are removed
ADDITION
Type
ADDITION
Details
tridecylamine (180 g), and dodecanol (20 g) were added into a 500-mL three neck flask
CUSTOM
Type
CUSTOM
Details
The flask was submerged in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated while the solution
CUSTOM
Type
CUSTOM
Details
reached 85° C.
CUSTOM
Type
CUSTOM
Details
During the reaction, ammonium 3-hydroxypropionate
CUSTOM
Type
CUSTOM
Details
These are removed by a cold trap under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC(=O)O
Name
Type
product
Smiles
OCCC(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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